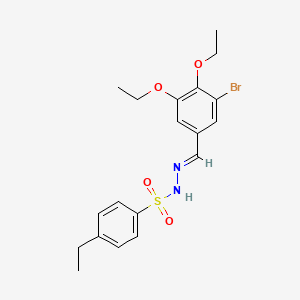![molecular formula C22H17N3 B5739411 6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, commonly known as PEIQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PEIQ is a derivative of indoloquinoxaline, a class of compounds known for their diverse biological activities.
作用机制
PEIQ exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce cell cycle arrest and apoptosis. PEIQ also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to scavenge free radicals and to protect cells from oxidative stress. Additionally, PEIQ has been shown to modulate neurotransmitter release and to increase the expression of neurotrophic factors.
Biochemical and Physiological Effects:
PEIQ has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. PEIQ has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, PEIQ has been found to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
PEIQ has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using PEIQ in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for PEIQ in different experimental settings.
未来方向
There are several future directions for research on PEIQ. One area of interest is the development of PEIQ-based therapeutic agents for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of PEIQ. Additionally, further studies are needed to determine the optimal dosage and administration route for PEIQ in different experimental settings. Finally, the development of new synthetic methods for PEIQ and its derivatives may lead to the discovery of compounds with improved biological activity and pharmacological properties.
Conclusion:
PEIQ is a promising compound with diverse biological activities that make it a valuable tool for scientific research. The compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties, as well as neuroprotective effects and antimicrobial activity. While there are some limitations to its use in lab experiments, further research on PEIQ and its derivatives may lead to the development of new therapeutic agents for a range of diseases.
合成方法
PEIQ can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylethylamine with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine. The resulting intermediate is then cyclized with o-phenylenediamine to obtain the final product, PEIQ. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
PEIQ has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. PEIQ has also been reported to have neuroprotective effects and to inhibit the growth of bacteria and fungi. These properties make PEIQ a valuable tool for studying various biological processes and for developing new therapeutic agents.
属性
IUPAC Name |
6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-2-8-16(9-3-1)14-15-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRGNVUKRLZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
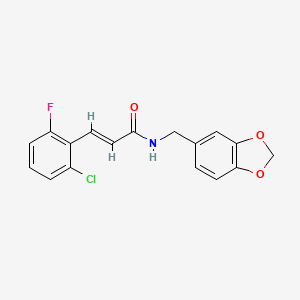
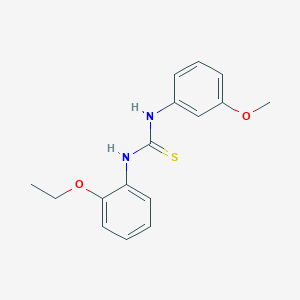
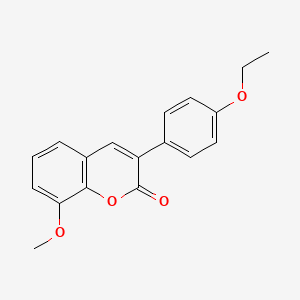


![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
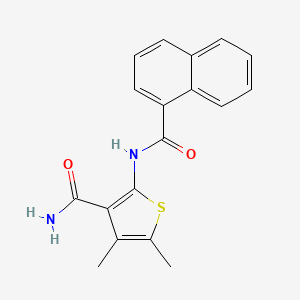
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)
